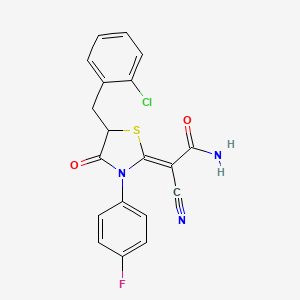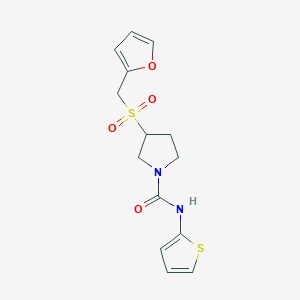
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as FTCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FTCP belongs to the class of sulfonylurea compounds, which have been widely used in the treatment of diabetes. However, FTCP has shown promising results in various other fields of research, including cancer and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including the proteasome and the chymotrypsin-like activity of the 20S proteasome.
Biochemical and Physiological Effects:
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been reported to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, it has been reported to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is its potential therapeutic properties in various fields of research. However, one of the limitations of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
Future research on 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide could focus on the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the investigation of its potential therapeutic properties in other fields of research. Additionally, more studies could be conducted to fully understand the mechanism of action of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide and its biochemical and physiological effects. Furthermore, the development of novel derivatives of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide could also be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide involves the reaction of furan-2-ylmethylsulfonyl chloride with thiophene-2-carboxamide, followed by the addition of pyrrolidine-1-carboxylic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic properties in various fields of research. In cancer research, 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has shown promising results as a potential anticancer agent. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins involved in cell survival.
In neurodegenerative disease research, 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has been studied for its potential neuroprotective properties. It has been reported to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-14(15-13-4-2-8-21-13)16-6-5-12(9-16)22(18,19)10-11-3-1-7-20-11/h1-4,7-8,12H,5-6,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGZHIYUNWUVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone](/img/structure/B2947585.png)
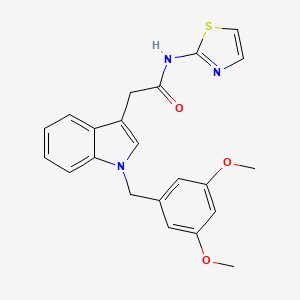
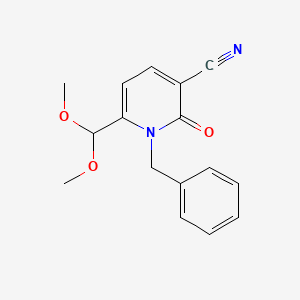
![7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2947589.png)
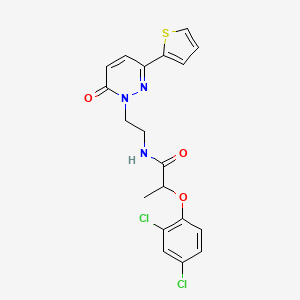
![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947597.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2947600.png)

![N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2947602.png)

